

An In-depth Technical Guide to the Physical Properties of 2,7-Dibromopyrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromopyrene

Cat. No.: B009692

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromopyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a pyrene core with two bromine substituents at the 2 and 7 positions. This compound serves as a crucial building block in the field of organic electronics and materials science.^[1] Its rigid, planar structure and the presence of reactive bromine atoms make it an ideal precursor for the synthesis of a variety of functional organic materials. These materials are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).^[2] The bromine atoms enhance the molecule's electronic properties and provide synthetic handles for further functionalization through cross-coupling reactions, allowing for the extension of the π -conjugated system and the fine-tuning of its optoelectronic characteristics.^{[1][3]} This guide provides a comprehensive overview of the core physical properties of **2,7-Dibromopyrene**, detailed experimental protocols for its synthesis, and its utility in the creation of advanced materials.

Core Physical and Chemical Properties

The physical and chemical properties of **2,7-Dibromopyrene** are fundamental to its application in materials science. These properties dictate its solubility, thermal stability, and reactivity in subsequent synthetic transformations. The data presented below has been aggregated from various chemical suppliers and scientific literature.

Data Presentation: Physical and Chemical Properties of 2,7-Dibromopyrene

Property	Value	Source(s)
Molecular Formula	C ₁₆ H ₈ Br ₂	TCI Chemicals[4]
Molecular Weight	360.05 g/mol	TCI Chemicals[4]
Appearance	Light yellow to yellow to orange powder/crystal	TCI Chemicals[4]
Melting Point	321 °C (lit.)	LookChem[5], ChemicalBook[6]
Boiling Point	469.56 °C at 760 mmHg (Predicted)	LookChem[5], ChemicalBook[6]
Density	1.853 g/cm ³	LookChem[5]
Solubility	Very slightly soluble in Benzene (heated), Chloroform, and DMSO	LookChem[5]
Storage Temperature	Room Temperature, sealed in a dry, cool, and dark place	TCI Chemicals[4]
CAS Number	102587-98-4	TCI Chemicals[4]

Experimental Protocols

The synthesis of **2,7-Dibromopyrene** is a critical process for its utilization in research and development. The most common and efficient method involves a two-step process starting from 4,5,9,10-tetrahydronaphthalene. This precursor is first dibrominated to yield 2,7-dibromo-4,5,9,10-tetrahydronaphthalene, which is then aromatized to produce the final product.[7]

Protocol 1: Synthesis of 2,7-Dibromopyrene via Aromatization

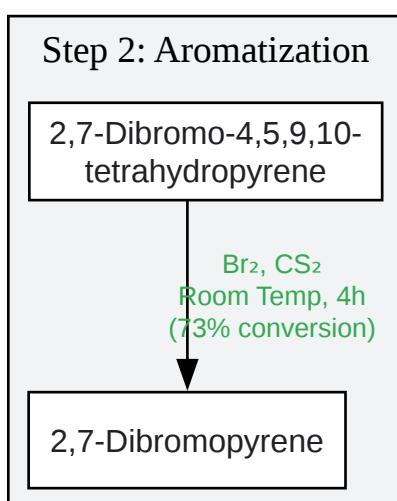
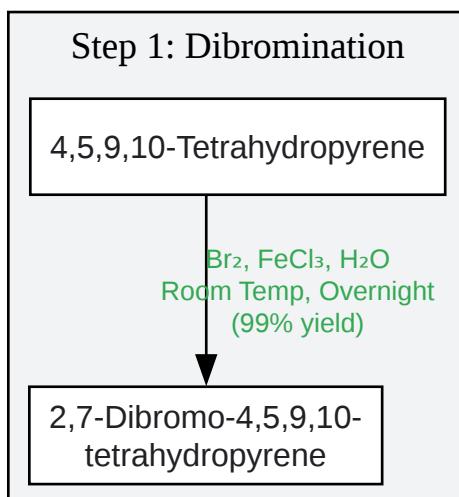
This protocol details the final aromatization step to produce **2,7-Dibromopyrene** from its tetrahydronaphthalene precursor.

Materials:

- 2,7-dibromo-4,5,9,10-tetrahydropyrene
- Bromine (Br₂)
- Carbon Disulfide (CS₂), anhydrous
- Saturated aqueous sodium thiosulfate solution
- Dichloromethane or Chloroform
- Water
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexane and Dichloromethane for elution

Equipment:

- Round-bottom flask with a magnetic stir bar
- Dropping funnel
- Fume hood
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography

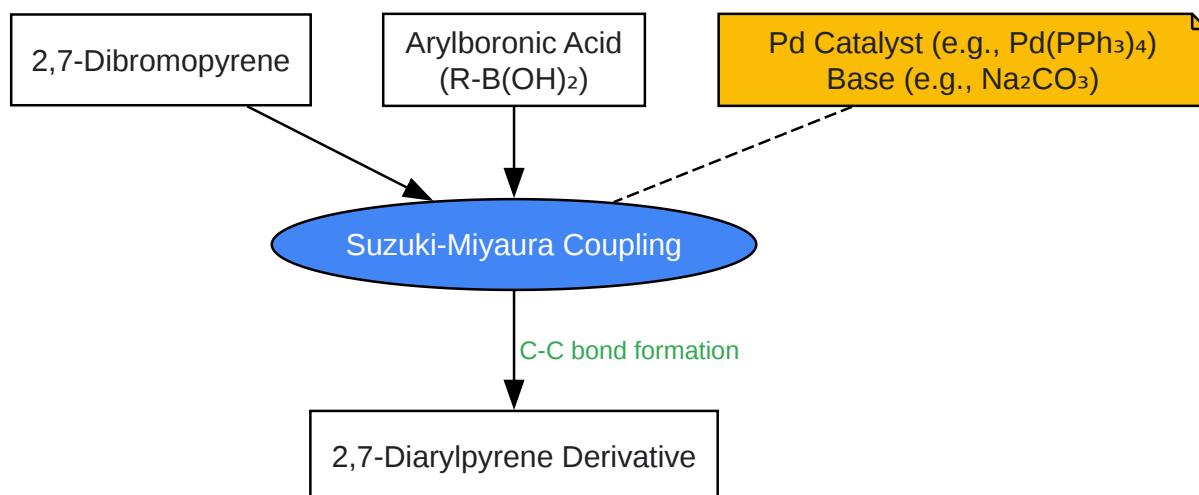


Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, 2,7-dibromo-4,5,9,10-tetrahydronaphthalene, in anhydrous carbon disulfide. This should be performed in a well-ventilated fume hood.
- Reagent Addition: While stirring the solution at room temperature, add a stoichiometric amount of bromine dropwise using a dropping funnel.
- Reaction: Allow the mixture to stir at room temperature for 4 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
- Workup - Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane or chloroform and water. Shake the funnel, venting frequently, and then allow the layers to separate. Collect the organic layer.
- Wash the organic layer sequentially with saturated sodium thiosulfate solution, water, and finally with brine.[5]
- Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]
- Purification: The crude solid is purified by silica gel column chromatography using a suitable eluent system, such as a gradient of hexane and dichloromethane, to isolate the pure **2,7-Dibromopyrene**.[5]

Mandatory Visualizations

Synthetic Workflow of 2,7-Dibromopyrene

The following diagram illustrates the two-step synthesis of **2,7-Dibromopyrene** starting from 4,5,9,10-tetrahydronaphthalene.



[Click to download full resolution via product page](#)

Synthesis of **2,7-Dibromonaphthalene**.

Logical Relationship: Utility in Suzuki-Miyaura Cross-Coupling

2,7-Dibromonaphthalene is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl groups, extending the π -conjugation and creating novel materials with tailored electronic properties.

[Click to download full resolution via product page](#)

Suzuki-Miyaura coupling with **2,7-Dibromopyrene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of substituted pyrenes by indirect methods - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41993B [pubs.rsc.org]
- 7. chem.as.uky.edu [chem.as.uky.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,7-Dibromopyrene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b009692#physical-properties-of-2-7-dibromopyrene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com